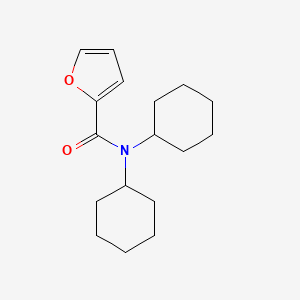![molecular formula C17H18N2O2S B5818127 N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5818127.png)
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a synthetic compound that was first developed by Bayer AG in 2001. Since then, it has been extensively studied for its various biochemical and physiological effects.
Mecanismo De Acción
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 inhibits the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, a key inhibitor of NF-κB. This results in the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of inflammatory genes.
Biochemical and Physiological Effects:
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects in various neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 in lab experiments is its specificity and potency as an inhibitor of the NF-κB pathway. Additionally, it is relatively easy to synthesize and has a high yield and purity. However, one limitation of using N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 is its potential toxicity and off-target effects, which should be carefully monitored in lab experiments.
Direcciones Futuras
There are many potential future directions for the study of N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082. One potential area of research is its use as a therapeutic target in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Additionally, it may have potential applications in the treatment of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the potential therapeutic applications of N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 and its mechanisms of action.
Métodos De Síntesis
The synthesis of N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 involves the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the addition of 2,5-dimethylaniline and carbon disulfide. The resulting product is then treated with sodium hydroxide to yield N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 in high yield and purity.
Aplicaciones Científicas De Investigación
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the NF-κB pathway, a key regulator of inflammation and immune response, and has been proposed as a potential therapeutic target for various inflammatory diseases.
Propiedades
IUPAC Name |
N-[(2,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-8-9-12(2)14(10-11)18-17(22)19-16(20)13-6-4-5-7-15(13)21-3/h4-10H,1-3H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXMCPSVUWWFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4,6-dimethyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol](/img/structure/B5818067.png)
![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B5818083.png)
![ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5818090.png)
![6-chloro-2-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B5818099.png)


![4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5818119.png)

![2-cyclopropyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5818130.png)
![1-chloro-3-fluoro-2-[(4-methoxyphenoxy)methyl]benzene](/img/structure/B5818136.png)
![1,3-benzodioxole-5-carbaldehyde [3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5818147.png)
